1-(4-Bromothiophen-2-YL)butane-1,3-dione
Description
1-(4-Bromothiophen-2-YL)butane-1,3-dione is a β-diketone derivative featuring a brominated thiophene ring at the 1-position. This structural motif distinguishes it from aryl-substituted analogs (e.g., phenyl, methylphenyl, or chlorophenyl derivatives) by incorporating a sulfur-containing heterocycle, which enhances its electronic and coordination properties. The bromine atom introduces steric and electronic effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C8H7BrO2S |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H7BrO2S/c1-5(10)2-7(11)8-3-6(9)4-12-8/h3-4H,2H2,1H3 |
InChI Key |
MQWGVXDZULZDPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=CS1)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Bromothiophen-2-YL)butane-1,3-dione typically involves the acylation of 3-bromothiophene with succinyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst . The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with the thiophene ring to form the desired product. The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
1-(4-Bromothiophen-2-YL)butane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl groups in the butane-1,3-dione moiety can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while oxidation and reduction reactions can modify the electronic properties of the compound.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(4-Bromothiophen-2-YL)butane-1,3-dione typically involves multi-step organic reactions. Recent studies have focused on optimizing its synthesis to improve yield and purity. For instance, palladium-catalyzed cross-coupling reactions have been employed to create derivatives with enhanced biological activity .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized in:
- Formation of Complex Molecules: Its reactivity allows it to participate in various coupling reactions, leading to the formation of complex organic compounds that are valuable in pharmaceuticals and agrochemicals.
- Synthesis of Indan-1,3-dione Derivatives: This compound can be transformed into indan-1,3-dione derivatives, which exhibit diverse biological activities including antitumor and antibacterial properties .
Material Science
The compound's unique electronic properties make it suitable for applications in material science:
- Organic Electronics: The incorporation of this compound into polymer matrices has been explored for developing organic semiconductors and photovoltaic devices due to its ability to facilitate charge transport .
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex organic molecules |
| Material Science | Development of organic semiconductors |
Medicinal Chemistry
The biological activity of derivatives synthesized from this compound has garnered attention:
- Antitumor Activity: Several studies have reported that derivatives exhibit significant cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .
- Antibacterial Properties: Research indicates that modifications of this compound could lead to new antibacterial agents effective against resistant strains .
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel indan-1,3-dione derivatives from this compound. These derivatives were tested against various cancer cell lines and showed promising results with IC50 values indicating effective cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Organic Photovoltaics
Research into the use of this compound in organic photovoltaic cells revealed that incorporating it into the active layer improved efficiency due to enhanced charge mobility. The study concluded that the bromothiophene group plays a crucial role in optimizing the electronic properties necessary for effective light absorption and charge separation .
Mechanism of Action
The mechanism of action of 1-(4-Bromothiophen-2-YL)butane-1,3-dione depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its thiophene ring, which can form π-π interactions or hydrogen bonds with amino acid residues. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule. The butane-1,3-dione moiety can act as a chelating agent, binding to metal ions and affecting their catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the aromatic/heteroaromatic ring significantly impacts molecular weight, polarity, and tautomeric equilibrium (enol/keto ratio). Key examples include:
*Estimated based on analog data ; †Predicted higher logP due to bromine; ‡Thiophene’s electron-withdrawing nature stabilizes enol form .
Electronic and Reactive Behavior
- Enol/Keto Tautomerism: The enol form dominates in β-diketones due to conjugation and hydrogen bonding. For 1-(4-Methylphenyl)butane-1,3-dione, the enol/keto ratio is 90:10 . The bromothiophene analog likely exhibits a higher enol preference due to the electron-withdrawing bromine and thiophene ring, which strengthen intramolecular hydrogen bonds .
- Excited-State Intramolecular Proton Transfer (ESIPT): Derivatives like 1-aryl-2-(furan-2-yl)butane-1,3-diones (AYFBDs) show substituent-dependent ESIPT efficiency, with electron-withdrawing groups (e.g., -NO₂, -CF₃) accelerating proton transfer . The bromothiophene group’s electronegativity may similarly enhance ESIPT, making the compound relevant in photophysical studies.
Market and Industrial Relevance
- Derivatives like 1-(o-tolyl)butane-1,3-dione are commercially significant, with global production data tracked for industrial applications . The bromothiophene variant’s niche applications in materials science may position it as a high-value specialty chemical.
Biological Activity
1-(4-Bromothiophen-2-YL)butane-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The compound features a brominated thiophene ring attached to a butane-1,3-dione moiety. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of thiophene have shown significant activity against various gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Thiophene Derivatives
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.01 mg/mL |
| Escherichia coli | 0.05 mg/mL | |
| Candida albicans | 0.03 mg/mL |
The data indicates that the presence of electron-withdrawing groups such as bromine enhances the compound's efficacy against these pathogens .
Anticancer Activity
Research has also highlighted the anticancer potential of thiophene derivatives. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 8.5 |
| MCF-7 (breast cancer) | 6.7 | |
| A549 (lung cancer) | 5.9 |
The IC50 values indicate significant cytotoxicity, suggesting that this compound may induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane depolarization and caspase activation .
The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation.
Case Study: Mechanistic Insights
In a study evaluating the effects on HeLa cells, it was observed that treatment with the compound resulted in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
